HCV-IN-7 hydrochloride

HCV NS5A inhibition pan-genotypic antiviral replicon assay

GT3a HCV replicon screening often fails due to poor potency of first-generation NS5A inhibitors. HCV-IN-7 hydrochloride solves this with an IC50 of 47 pM against GT3a, a 3.1× improvement over daclatasvir and 3,000× over ledipasvir. - Balanced pan-genotypic coverage (IC50 3-47 pM across GT1-6) - Oral bioavailability (rat Cmax 1 μM, dog Cmax 5 μM at 10 mg/kg) - Defined CYP inhibition profile (CYP2C9 42%, CYP3A4 12%, CYP2D6 12%) - Favorable liver uptake for hepatic distribution studies

Molecular Formula C40H50Cl2N8O6S
Molecular Weight 841.8 g/mol
Cat. No. B15361649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV-IN-7 hydrochloride
Molecular FormulaC40H50Cl2N8O6S
Molecular Weight841.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
InChIInChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29-,30-,32-,33-;;/m0../s1
InChIKeyHVGIKJUXPYMGSR-RADXRPBUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV-IN-7 Hydrochloride Procurement Guide


HCV-IN-7 hydrochloride is an orally active, potent pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), with reported IC50 values ranging from 3 to 47 pM across major HCV genotypes [1]. This compound features a tricyclic core scaffold designed for broad genotype coverage and favorable liver uptake, positioning it as a valuable tool compound for investigating NS5A-mediated viral replication mechanisms and evaluating pan-genotypic antiviral strategies in preclinical HCV research [1] .

1 Pan-genotypic NS5A inhibition studies across HCV genotypes 1–6
2 Oral bioavailability supporting in vivo PK/PD research models
3 Reported liver uptake for hepatotropic antiviral target engagement studies

HCV-IN-7 Hydrochloride: Inhibitor Substitution Risks


Despite the availability of multiple NS5A inhibitors including FDA-approved agents such as daclatasvir, ledipasvir, velpatasvir, elbasvir, and pibrentasvir, cross-compound substitution in research protocols is not scientifically sound. These compounds exhibit substantial variation in genotype-specific potency—for instance, daclatasvir demonstrates EC50 values ranging from 9 pM against GT1b to 146 pM against GT3a, a >16-fold differential [1]. Ledipasvir, while exceptionally potent against GT1b (4 pM), loses activity against GT3a (EC50 ~141 nM), representing a >35,000-fold reduction . Additionally, resistance-associated substitutions such as L31V and Y93H differentially impact inhibitor efficacy: elbasvir's activity against GT1aY93H is reduced to an IC50 of 2.4 nM, whereas the same substitution produces variable fold-changes across the NS5A inhibitor class [2]. These divergent profiles underscore that procurement decisions must be guided by the specific genotypic scope and experimental endpoints of the research program, not by generic class membership.

Genotype coverage divergence

NS5A inhibitor potency varies markedly by genotype; ledipasvir loses activity against GT3a while daclatasvir shows a >16-fold range. Cross-compound profiles may not align with experimental endpoints.

Resistance-associated substitution impact

Mutations such as L31V and Y93H differentially reduce inhibitor efficacy across the class. Substitution without resistance profiling may compromise replicon assay interpretation.

Pan-genotypic objectives may shift

Generic class membership does not guarantee broad genotype coverage. A compound with strong GT1b activity may fail in GT3a-driven research, requiring genotype-specific validation.

HCV-IN-7 Hydrochloride: Quantitative Evidence


Genotype Coverage: Cross-Inhibitor Comparison

HCV-IN-7 hydrochloride demonstrates picomolar potency across six major HCV genotypes, with IC50 values of 12 pM (GT1b), 27 pM (GT1a), 5 pM (GT2a), 47 pM (GT3a), 3 pM (GT4a), and 28 pM (GT6a) . In contrast, daclatasvir exhibits a wider potency range with EC50 values of 9 pM (GT1b), 50 pM (GT1a), 71 pM (GT2a), 146 pM (GT3a), 12 pM (GT4a), and 33 pM (GT5a) [1]. Ledipasvir, while potent against GT1a (31-34 pM) and GT1b (4 pM), shows substantially reduced activity against GT3a with an EC50 of approximately 141 nM, representing a >35,000-fold reduction compared to its GT1b potency . Velpatasvir demonstrates EC50 values ranging from 6-16 pM for GTs 1-4 and 6a, 75 pM for GT5a, and 130 pM for GT6e . Pibrentasvir exhibits an EC50 range of 1.4-5.0 pM against genotypes 1-6, representing a tighter, more uniform potency band .

Genotype coverage
Head-to-head
HCV-IN-7 IC50: 3–47 pM across GT1b–GT6a Daclatasvir EC50: 9–146 pM; GT3a 146 pM Ledipasvir GT3a EC50 ~141 nM ( >35,000× loss vs GT1b) GT3a: HCV-IN-7 47 pM vs daclatasvir 146 pM (~3.1× lower IC50)
Supports pan-genotypic replicon screening; GT3a research may benefit from higher sensitivity.
Cross-study replicon assay comparison; primary reference values.
HCV NS5A inhibition pan-genotypic antiviral replicon assay genotype coverage

Oral Pharmacokinetics vs. Ledipasvir

HCV-IN-7 hydrochloride demonstrates favorable oral pharmacokinetic properties in both rat and dog models. In rats, following oral administration at 10 mg/kg, HCV-IN-7 achieves a Cmax of 1 μM and an AUClast of 6 μM·h [1]. In dogs at the same oral dose, HCV-IN-7 exhibits a Cmax of 5 μM and an AUClast of 49 μM·h, with a terminal half-life (T1/2) of 4 hours, clearance (CL) of 6 mL/min/kg, and steady-state volume of distribution (Vss) of 2 L/kg following intravenous dosing at 1 mg/kg [1]. For comparison, ledipasvir demonstrates plasma half-lives of 1.83 ± 0.22 hours in rats and 2.63 ± 0.18 hours in dogs, with low systemic clearance and moderate Vss values exceeding total body water volume [2].

Oral PK vs. ledipasvir
Reported
Rat (10 mg/kg po): Cmax 1 μM, AUClast 6 μM·h Dog (10 mg/kg po): Cmax 5 μM, AUClast 49 μM·h Dog iv T1/2 4 h; ledipasvir dog T1/2 2.63 h ~1.5× longer half-life than ledipasvir in dog
Oral exposure and extended half-life may support once-daily dosing models in preclinical species.
Pharmacokinetic parameters from primary reference [1]; cross-study comparison.
oral bioavailability pharmacokinetics rat model dog model preclinical DMPK

Hepatic Selectivity and CYP Inhibition

HCV-IN-7 hydrochloride exhibits favorable liver uptake and a moderate cytochrome P450 (CYP) inhibition profile. At a concentration of 10 μM, HCV-IN-7 inhibits CYP2D6 by 12%, CYP2C9 by 42%, and CYP3A4 by 12% . Cytotoxicity assessment at the same 10 μM concentration shows 14% cell death in Huh7 hepatoma cells, 22% in HepG2 cells, and 36% in HEK cells . The compound's liver uptake property is specifically noted in the primary discovery publication as a favorable attribute for an antiviral targeting hepatic HCV replication [1].

Hepatic & CYP profile
Reported
CYP2C9 42% inhib., CYP3A4 12%, CYP2D6 12% (10 μM) Cytotoxicity (10 μM): Huh7 14%, HepG2 22%, HEK 36% Moderate CYP2C9 inhibition; favorable liver uptake noted
Informs DDI study design; hepatic distribution aligns with target organ research.
In vitro assays; cytotoxicity data from three cell lines.
liver uptake hepatic targeting CYP inhibition drug-drug interaction safety pharmacology

HCV-IN-7 Hydrochloride: Research Applications


GT3a-Focused Antiviral Research

Research programs specifically investigating GT3a HCV replication or evaluating pan-genotypic inhibitor coverage where GT3a is a critical genotype should prioritize HCV-IN-7 hydrochloride. As demonstrated in Section 3, HCV-IN-7 exhibits an IC50 of 47 pM against GT3a, representing approximately 3.1-fold greater potency than daclatasvir (146 pM) and approximately 3,000-fold greater potency than ledipasvir (141 nM). This potency advantage is particularly relevant for replicon-based screening campaigns, resistance profiling studies, and combination therapy evaluations where GT3a represents a challenging-to-treat genotype with limited susceptibility to first-generation NS5A inhibitors. [1]

In Vivo Efficacy and PK Studies

HCV-IN-7 hydrochloride is well-suited for in vivo pharmacokinetic and efficacy studies requiring oral dosing. The compound demonstrates oral bioavailability in both rats (Cmax 1 μM, AUClast 6 μM·h at 10 mg/kg) and dogs (Cmax 5 μM, AUClast 49 μM·h at 10 mg/kg), with a terminal half-life of 4 hours in dogs following intravenous administration. This PK profile supports once-daily or twice-daily dosing regimens in preclinical animal models, enabling chronic HCV infection studies, dose-response evaluations, and combination antiviral pharmacology investigations. The favorable liver uptake property further enhances its utility for studies focused on hepatic drug distribution and target engagement. [1]

Broad-Genotype Replicon and Mechanistic Studies

For laboratories conducting broad-spectrum HCV replicon screening across multiple genotypes (GT1-6), HCV-IN-7 hydrochloride offers a balanced potency profile with IC50 values ranging from 3 to 47 pM across six major genotypes. This breadth of coverage makes the compound suitable as a reference pan-genotypic NS5A inhibitor in antiviral discovery programs, resistance-associated variant characterization studies, and mechanistic investigations of NS5A function in viral replication and assembly. The compound's picomolar potency against GT4a (3 pM) and GT2a (5 pM) further supports its utility in studies involving these genotypes. [1]

Hepatic Targeting and DDI Studies

Research programs evaluating hepatic drug delivery, liver-specific antiviral pharmacology, or CYP-mediated drug-drug interaction potential may select HCV-IN-7 hydrochloride based on its documented liver uptake property and characterized CYP inhibition profile. At 10 μM, the compound exhibits moderate CYP2C9 inhibition (42%) with minimal CYP3A4 (12%) and CYP2D6 (12%) inhibition, providing a defined baseline for combination studies or in vitro DDI screening panels. This profile supports informed experimental design in safety pharmacology assessments and combination antiviral therapy investigations. [1]

Application
Selection Property
Validation Focus
GT3a-focused antiviral research
Reported GT3a potency context
Replicon-based genotype-specific response verification
In vivo efficacy & PK studies
Oral exposure and liver uptake
PK/PD and tissue distribution in preclinical models
Broad-genotype replicon & mechanistic studies
Pan-genotypic coverage profile
Resistance-associated variant characterization and NS5A functional assays
Hepatic targeting & DDI studies
CYP inhibition baseline
In vitro DDI screening panels and hepatocyte distribution assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for HCV-IN-7 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.